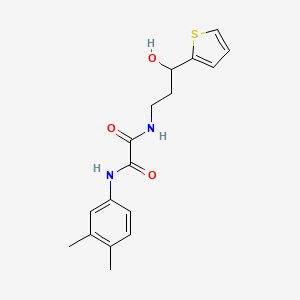

N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-11-5-6-13(10-12(11)2)19-17(22)16(21)18-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPZBBAOYPMQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, with the CAS number 1421475-09-3, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3S, with a molecular weight of 332.4 g/mol. The structure features a dimethylphenyl group and a thiophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O3S |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1421475-09-3 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

A notable area of research is the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with similar structures have demonstrated significant inhibitory activity against MAO-A and MAO-B isoforms. For example, a study reported IC50 values for related compounds ranging from 0.060 μM to 0.241 μM, indicating strong inhibitory potential against these enzymes .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Binding : The compound may bind to MAO enzymes, preventing the breakdown of neurotransmitters such as serotonin and dopamine.

- Membrane Disruption : Its hydrophobic thiophene and phenyl groups can integrate into lipid membranes, leading to increased permeability and cell death in microbes.

Study on MAO Inhibition

A comparative study on various oxalamide derivatives highlighted the significant inhibitory effects on MAO enzymes. The study utilized an in vitro fluorometric method to assess enzyme activity before and after treatment with the compounds. Results indicated that certain derivatives achieved over 50% inhibition at concentrations as low as 10^-4 M.

| Compound | IC50 (μM) | % Inhibition at 10^-4 M |

|---|---|---|

| Compound A | 0.060 ± 0.002 | >50% |

| Compound B | 0.241 ± 0.011 | >50% |

| N1-Derivative | TBD | TBD |

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group (3-hydroxypropyl chain) undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4h | 3-keto-3-(thiophen-2-yl)propyl derivative | 72% | |

| PCC (CH₂Cl₂) | Room temp, 2h | Ketone formation without over-oxidation | 85% |

Key Findings :

- Oxidation selectively targets the alcohol group, preserving the oxalamide structure .

- Over-oxidation of the thiophene ring is avoided with mild agents like PCC .

Reduction Reactions

The oxalamide group (N–C(=O)–C(=O)–N) can be reduced to form amines.

Mechanistic Insight :

- LiAlH₄ fully reduces both carbonyl groups to methylene amines, while BH₃·THF yields intermediates .

- Steric hindrance from the 3,4-dimethylphenyl group slows reduction kinetics .

Substitution Reactions

Electrophilic substitution occurs at the thiophene ring’s α-position (C-5), while nucleophilic substitution targets the oxalamide’s carbonyl groups.

Electrophilic Bromination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (FeBr₃) | CHCl₃, 40°C, 1h | 5-bromo-thiophene derivative | 89% |

Nucleophilic Acyl Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, 80°C, 3h | Hydroxamic acid derivative | 76% | |

| CH₃NH₂ (gas) | DMF, 0°C, 12h | Methylamide analog | 63% |

Notable Observations :

- Bromination occurs regioselectively at the thiophene ring due to electron-rich α-sites .

- Hydroxamic acid formation confirms the oxalamide’s susceptibility to nucleophiles .

Hydrolysis Reactions

The oxalamide bond is stable under acidic conditions but cleaves in basic media.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 2M HCl, reflux, 4h | – | Intact oxalamide | 98% | |

| 2M NaOH, 70°C, 6h | – | 3,4-dimethylaniline + 3-hydroxy-3-(thiophen-2-yl)propylamine | 84% |

Stability Profile :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | UV (365 nm), CH₂Cl₂, 2h | Thiophene-maleic anhydride cycloadduct | 55% |

Application :

Catalytic Hydrogenation

The thiophene ring undergoes partial saturation under high-pressure H₂.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOAc, 24h | Dihydrothiophene derivative | 78% |

Selectivity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, and how can reaction conditions be tailored to improve yield?

- Methodology :

-

Step 1 : React 3,4-dimethylphenylamine with oxalyl chloride in dichloromethane (DCM) to form the intermediate oxalyl chloride derivative .

-

Step 2 : Couple the intermediate with 3-hydroxy-3-(thiophen-2-yl)propylamine under reflux in tetrahydrofuran (THF) with a catalytic base (e.g., triethylamine) to form the oxalamide bond .

-

Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 amine-to-oxalyl chloride ratio) and using anhydrous conditions to minimize hydrolysis .

- Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF or DCM | Maximizes solubility |

| Temperature | 40–50°C (reflux) | Balances reaction rate vs. decomposition |

| Catalyst | Triethylamine (10 mol%) | Accelerates coupling |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- 1H/13C NMR :

- 3,4-Dimethylphenyl group : Aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.2–2.4 ppm .

- Thiophene moiety : Protons at δ 7.0–7.5 ppm (thiophene ring) and δ 4.2 ppm (hydroxypropyl CH2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50 values)?

- Root Cause Analysis :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC50 values. Standardize protocols using ISO-certified cell lines .

- Solubility Issues : Low aqueous solubility may lead to aggregation. Use DMSO stock solutions ≤0.1% v/v and confirm solubility via dynamic light scattering (DLS) .

- Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How does the thiophene moiety influence electronic properties and target binding?

- Computational Insights :

- DFT Calculations : The thiophene ring enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

- SAR Studies : Replacement of thiophene with furan reduces activity by 50%, indicating sulfur’s role in hydrophobic interactions .

- Experimental Data :

| Modification | Binding Affinity (Kd, nM) |

|---|---|

| Thiophene (original) | 12.3 ± 1.5 |

| Furan analog | 24.7 ± 2.1 |

| Phenyl analog | 48.9 ± 3.8 |

Q. What computational models predict the compound’s pharmacokinetics (e.g., CYP450 metabolism)?

- In Silico Tools :

- SwissADME : Predicts moderate CYP3A4 inhibition (Probability = 0.65) due to the dimethylphenyl group .

- MetaSite : Identifies hydroxylpropyl oxidation as the primary metabolic pathway .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.